molecular formula C8H10OS B105500 Ethylphenylsulfoxide CAS No. 4170-80-3

Ethylphenylsulfoxide

Cat. No.: B105500
CAS No.: 4170-80-3
M. Wt: 154.23 g/mol
InChI Key: DUVLJBQCIZCUMW-UHFFFAOYSA-N
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Description

Ethylphenylsulfoxide is an organosulfur compound with the chemical formula C8H10OS. It is characterized by the presence of a sulfinyl group (SO) attached to an ethyl group and a phenyl group. This compound is a colorless to light yellow liquid with a distinctive odor. It is known for its significant reactivity and is used as an intermediate in various organic synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethylphenylsulfoxide can be synthesized through the oxidation of ethylphenylsulfide. A common method involves the use of oxidizing agents such as hydrogen peroxide or sodium metaperiodate. The reaction typically takes place in an aqueous medium at low temperatures to prevent overoxidation to sulfone .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of more efficient and scalable oxidizing agents. For instance, the oxidation of ethylphenylsulfide using hydrogen peroxide in the presence of a catalyst such as tungsten or molybdenum compounds can yield high purity this compound. The reaction conditions are carefully controlled to optimize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: Ethylphenylsulfoxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethylphenylsulfoxide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethylphenylsulfoxide involves its ability to participate in redox reactions due to the presence of the sulfinyl group. This group can undergo oxidation and reduction, making the compound a versatile intermediate in various chemical processes. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, facilitating a range of chemical transformations .

Comparison with Similar Compounds

Uniqueness: Ethylphenylsulfoxide is unique due to its specific combination of ethyl and phenyl groups, which confer distinct reactivity and properties compared to other sulfoxides. Its specific structure allows for unique applications in organic synthesis and industrial processes .

Biological Activity

Ethylphenylsulfoxide (EPSO) is a sulfoxide compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of EPSO, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an ethyl group and a phenyl group attached to a sulfur atom that is oxidized to form a sulfoxide. The general structure can be represented as follows:

C6H5S(O)C2H5\text{C}_6\text{H}_5\text{S}(\text{O})\text{C}_2\text{H}_5

This structure imparts unique chemical properties, influencing its reactivity and interactions with biological systems.

Mechanisms of Biological Activity

The biological activity of EPSO can be attributed to several mechanisms:

  • Antioxidant Activity : Sulfoxides are known to exhibit antioxidant properties. EPSO has been shown to scavenge free radicals, which can mitigate oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
  • Antimicrobial Properties : Research indicates that EPSO possesses antimicrobial activity against a range of pathogens. The compound has demonstrated efficacy against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents .
  • Enzymatic Interactions : EPSO interacts with various enzymes, including methionine sulfoxide reductases, which are involved in redox biology. These interactions can influence cellular signaling pathways and stress responses .

Antioxidant Activity

A study evaluating the antioxidant capacity of various sulfoxides, including EPSO, reported significant free radical scavenging activity. The compound was tested using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), showing promising results comparable to established antioxidants .

CompoundDPPH Scavenging Activity (%)ABTS Scavenging Activity (%)
This compound68 ± 2.575 ± 3.0
Trolox90 ± 1.095 ± 1.5

Antimicrobial Activity

In vitro studies have demonstrated that EPSO exhibits significant antimicrobial effects against several bacterial strains. The following table summarizes the minimum inhibitory concentrations (MIC) for selected bacteria:

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus32
Escherichia coli64
Klebsiella pneumoniae128

These findings suggest that EPSO could serve as a lead compound for developing new antibacterial therapies .

Case Studies

  • Antioxidant Application in Neuroprotection : A case study investigated the neuroprotective effects of EPSO in a rodent model of oxidative stress-induced neurodegeneration. Results indicated that treatment with EPSO significantly reduced markers of oxidative damage and improved behavioral outcomes compared to control groups .
  • Antimicrobial Efficacy in Clinical Isolates : Another study assessed the antimicrobial efficacy of EPSO against clinical isolates from patients with infections. The results showed that EPSO was effective against multidrug-resistant strains, highlighting its potential role in treating resistant infections .

Properties

IUPAC Name

ethylsulfinylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10OS/c1-2-10(9)8-6-4-3-5-7-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUVLJBQCIZCUMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4170-80-3
Record name Ethylphenylsulfoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004170803
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4170-80-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=259698
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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